molecular formula C34H36Cl3NO3 B12768460 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride CAS No. 119607-21-5

4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride

Cat. No.: B12768460
CAS No.: 119607-21-5
M. Wt: 613.0 g/mol
InChI Key: OERWPTBOGKXIDF-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a benzylpiperidine moiety, a naphthyl group, and a dichlorophenoxyacetate ester, making it a unique and multifaceted molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride typically involves multiple steps:

    Formation of Benzylpiperidine: The benzylpiperidine moiety can be synthesized through the reaction of piperidine with benzyl chloride under basic conditions.

    Attachment of Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Esterification: The final step involves the esterification of the intermediate with 2,4-dichlorophenoxyacetic acid in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and naphthyl groups.

    Reduction: Reduction reactions could target the ester or aromatic rings.

    Substitution: The dichlorophenoxyacetate moiety may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound might be used as a probe to study biological pathways.

    Drug Development: It could be investigated for potential therapeutic properties.

Medicine

    Pharmacology: The compound may have potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

Industry

    Material Science: It could be used in the development of new materials with unique properties.

    Agriculture: The compound might have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could inhibit enzymes involved in critical biological pathways.

    Signal Transduction: The compound might affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl acetate
  • 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl benzoate
  • 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate

Uniqueness

The presence of the dichlorophenoxyacetate moiety distinguishes 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride from similar compounds. This unique structure may confer specific chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

119607-21-5

Molecular Formula

C34H36Cl3NO3

Molecular Weight

613.0 g/mol

IUPAC Name

[4-(4-benzylpiperidin-1-yl)-2-naphthalen-1-ylbutyl] 2-(2,4-dichlorophenoxy)acetate;hydrochloride

InChI

InChI=1S/C34H35Cl2NO3.ClH/c35-29-13-14-33(32(36)22-29)39-24-34(38)40-23-28(31-12-6-10-27-9-4-5-11-30(27)31)17-20-37-18-15-26(16-19-37)21-25-7-2-1-3-8-25;/h1-14,22,26,28H,15-21,23-24H2;1H

InChI Key

OERWPTBOGKXIDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCC(COC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC5=CC=CC=C54.Cl

Origin of Product

United States

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